molecular formula C16H15FN2OS B2593620 1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine CAS No. 2470435-42-6

1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine

Cat. No.: B2593620
CAS No.: 2470435-42-6
M. Wt: 302.37
InChI Key: ZZYNCXLXSHBDAR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), a methoxy group (an oxygen atom bonded to a methyl group), and a fluorophenyl group (a benzene ring with a fluorine atom attached). These functional groups could potentially give this compound a variety of interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole group could be introduced via a reaction involving a benzene derivative and a thiazole derivative . The methoxy group could be introduced via a reaction with methanol . The fluorophenyl group could be introduced via a reaction with a fluorobenzene derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the rigidity of the molecule, while the methoxy and fluorophenyl groups could potentially introduce some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the benzothiazole group could potentially make the compound relatively stable and resistant to degradation. The fluorophenyl group could potentially increase the compound’s lipophilicity (fat-solubility), which could influence its absorption and distribution in the body if it were used as a drug .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action could involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would need to be assessed through laboratory testing and analysis .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in the development of new drugs or materials. This could involve studies to better understand its mechanism of action, to optimize its synthesis, or to improve its physical and chemical properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-20-13-6-7-14-15(8-13)21-16(19-14)10-18-9-11-2-4-12(17)5-3-11/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNCXLXSHBDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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